molecular formula C18H16O8 B089346 金丝桃素D CAS No. 14965-20-9

金丝桃素D

货号: B089346
CAS 编号: 14965-20-9
分子量: 360.3 g/mol
InChI 键: BYWLLSQTJBXAPV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chrysosplenol D is a flavonol, a type of flavonoid, which is a naturally occurring compound found in various plants. It is particularly abundant in the plant Artemisia annua. This compound has garnered significant attention due to its potential therapeutic properties, including anticancer, anti-inflammatory, and antioxidant activities .

科学研究应用

金丝桃苷D具有广泛的科学研究应用:

准备方法

合成路线和反应条件

金丝桃苷D可以通过各种化学反应合成,这些反应涉及合适的先驱体。 一种常见的方法是使用甲基化试剂在受控条件下对槲皮素(一种黄酮类化合物)进行甲基化 . 该反应通常需要催化剂以及特定的温度和压力条件才能确保获得所需的产物。

工业生产方法

金丝桃苷D的工业生产通常涉及从天然来源(如青蒿)中提取。 提取过程包括溶剂提取、纯化和结晶等步骤,以分离出纯形式的化合物 .

化学反应分析

反应类型

金丝桃苷D会经历各种化学反应,包括:

常用的试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 条件因所需反应而异,包括特定的温度、压力和溶剂 .

形成的主要产物

从这些反应中形成的主要产物取决于反应类型和使用的试剂。 例如,氧化会导致形成不同的氧化黄酮醇衍生物,而取代会导致引入新的官能团,增强化合物的特性 .

相似化合物的比较

类似的化合物

独特性

金丝桃苷D的独特之处在于其特定的分子结构,使其可以选择性地诱导某些癌细胞系的凋亡。 它能够激活ERK1/2途径并调节自噬相关蛋白,使其区别于其他类似化合物 .

属性

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWLLSQTJBXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933694
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14965-20-9
Record name Chrysoplenol D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHRYSOPLENOL D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysosplenol D
Reactant of Route 2
Chrysosplenol D
Reactant of Route 3
Chrysosplenol D
Reactant of Route 4
Chrysosplenol D
Reactant of Route 5
Chrysosplenol D
Reactant of Route 6
Chrysosplenol D
Customer
Q & A

Q1: What is the primary mechanism of action for Chrysosplenol D's anticancer activity?

A: Chrysosplenol D exhibits anticancer activity through multiple mechanisms. It induces apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma [, , , , , ] and triple-negative breast cancer [, ]. This apoptotic effect is mediated by several pathways, including the suppression of the MAPK pathway [, , ] and the activation of heme oxygenase-1 (HO-1) expression []. Additionally, Chrysosplenol D can trigger autophagy [, ], a cellular process involved in degrading and recycling cellular components, which can contribute to its anticancer effects.

Q2: How does Chrysosplenol D interact with the MAPK pathway?

A: Chrysosplenol D downregulates key proteins in the MAPK signaling pathway, including PI3K/AKT, ERK, JNK, and p38 MAPK [, ]. This downregulation leads to enhanced activation of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis []. Notably, inhibiting these pathways further enhances Chrysosplenol D-induced apoptosis, highlighting the importance of MAPK suppression in its anticancer activity [].

Q3: What is the role of heme oxygenase-1 (HO-1) in Chrysosplenol D-induced apoptosis?

A: Chrysosplenol D upregulates HO-1 expression, which appears crucial for its apoptotic effects []. Interestingly, clinical data analysis revealed that patients with head and neck cancer tend to have lower HO-1 expression compared to individuals without the disease []. This observation suggests that HO-1 may play a protective role against cancer development, and its upregulation by Chrysosplenol D might contribute to its anticancer properties.

Q4: Beyond apoptosis, does Chrysosplenol D influence other cellular processes relevant to cancer?

A: Yes, Chrysosplenol D has been shown to induce cell cycle arrest at the G2/M phase in oral squamous cell carcinoma [] and either the S-phase or the G2/M-phase in triple-negative breast cancer cells []. This arrest prevents the uncontrolled proliferation characteristic of cancer cells, further contributing to its anticancer effects.

Q5: What is the molecular formula and weight of Chrysosplenol D?

A: The molecular formula of Chrysosplenol D is C18H16O8, and its molecular weight is 360.32 g/mol [].

Q6: What are the key structural features of Chrysosplenol D revealed by spectroscopic analyses?

A: Chrysosplenol D's structure has been elucidated using various spectroscopic techniques, including UV, IR, NMR (1H & 13C), HRESIMS, and HSQC [, , , , , , , ]. These analyses confirmed its identity as a flavonol, a subclass of flavonoids, characterized by a hydroxyl group at the 3-position and a double bond between carbons 2 and 3 in the C ring. The presence of specific functional groups and their spatial arrangement, as revealed by these spectroscopic methods, contributes to its unique biological activity.

Q7: What in vitro models have been used to investigate the anticancer activity of Chrysosplenol D?

A7: Researchers have employed various human cancer cell lines to study the effects of Chrysosplenol D in vitro. These include:

  • Oral squamous cell carcinoma (OSCC): HSC-3, SCC-25 []
  • Triple-negative breast cancer (TNBC): MDA-MB-231, CAL-51, CAL-148 [, ]
  • Other cancer cell lines: MCF7 (breast cancer), A549 (lung cancer), MIA PaCa-2 (pancreatic cancer), PC-3 (prostate cancer) [, , ]

Q8: What in vivo models have been used to evaluate the anticancer potential of Chrysosplenol D?

A8: The in vivo efficacy of Chrysosplenol D has been investigated using:

  • Chick chorioallantoic membrane (CAM) assay: This model demonstrated the ability of Chrysosplenol D to inhibit MDA-MB-231 tumor growth in vivo [, ].
  • Mouse model of LPS-induced acute lung injury: Chrysosplenol D showed protective effects in this model, reducing lung injury, inflammation, oxidative stress, and apoptosis [].

Q9: What analytical techniques are commonly employed for the identification and quantification of Chrysosplenol D?

A9: Several analytical methods are used for analyzing Chrysosplenol D:

  • High-performance liquid chromatography coupled with diode-array and mass spectrometric detection (HPLC-DAD-MS): This technique allows for the separation, identification, and quantification of Chrysosplenol D in complex mixtures, such as plant extracts [, , ].
  • High-performance thin-layer chromatography (HPTLC): This method provides a rapid and efficient way to analyze Chrysosplenol D content in plant material, contributing to quality control assessments [, ].
  • Nuclear Magnetic Resonance (NMR) spectroscopy: NMR provides detailed structural information about Chrysosplenol D, including the arrangement of atoms and functional groups [, , , , ].
  • Mass Spectrometry (MS): MS techniques, such as HRESIMS, help determine the molecular weight and fragmentation patterns of Chrysosplenol D, aiding in its identification and characterization [, , , ].

Q10: Does Chrysosplenol D interact with drug transporters or metabolizing enzymes?

A: While specific information on Chrysosplenol D's interactions with drug transporters is limited, studies show that it undergoes metabolism in rats. After oral administration of Artemisia annua extracts containing Chrysosplenol D, it is primarily found in its conjugated form, mainly as glucuronidated metabolites []. This finding suggests that Chrysosplenol D is subject to phase II metabolism, potentially involving UDP-glucuronosyltransferases (UGTs). Understanding these metabolic pathways is crucial for optimizing its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。